molecular formula C9H5BrN2O2S B13666435 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid

2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid

Cat. No.: B13666435
M. Wt: 285.12 g/mol
InChI Key: YGHLZYJEOPPKKQ-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a thiazole ring and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the bromopyridine group. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions to form the thiazole ring. The bromopyridine group can then be introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity to certain targets, while the thiazole ring can contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity in biological systems .

Properties

Molecular Formula

C9H5BrN2O2S

Molecular Weight

285.12 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2S/c10-7-3-5(1-2-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

YGHLZYJEOPPKKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NC(=CS2)C(=O)O)Br

Origin of Product

United States

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